3-Amino-1-(furan-2-yl)butan-1-one
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Overview
Description
3-Amino-1-(furan-2-yl)butan-1-one is an organic compound with the molecular formula C8H11NO2. It is a derivative of butanone, featuring an amino group and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(furan-2-yl)butan-1-one typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method includes the use of furan-2-carbaldehyde and a suitable amine in the presence of a reducing agent to form the desired product .
Industrial Production Methods: Industrial production methods often employ biocatalysis due to its high enantio-, chemo-, and regio-selectivity. Biocatalytic systems, both whole-cell and isolated enzyme systems, are increasingly used to produce complex molecules, including this compound, under mild conditions to avoid issues like racemization and isomerization .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(furan-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated furans.
Scientific Research Applications
3-Amino-1-(furan-2-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-1-(furan-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(furan-2-yl)butan-2-one: Similar structure but lacks the amino group.
3-Amino-1-(furan-3-yl)butan-2-one: Similar structure but with the furan ring at a different position
Uniqueness: 3-Amino-1-(furan-2-yl)butan-1-one is unique due to the presence of both an amino group and a furan ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-(furan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,6H,5,9H2,1H3 |
InChI Key |
APEQIFISCQQGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CO1)N |
Origin of Product |
United States |
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